molecular formula C18H11NO3S B2865691 N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477556-06-2

N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2865691
CAS No.: 477556-06-2
M. Wt: 321.35
InChI Key: ASRNQQWHUBTBCW-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a benzo[b]thiophene moiety with a chromene core, linked through a carboxamide group. The presence of these distinct functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene moiety: This can be achieved through electrophilic cyclization reactions, where a suitable precursor undergoes cyclization in the presence of a catalyst.

    Synthesis of the chromene core: The chromene core can be synthesized via a condensation reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Coupling of the benzo[b]thiophene and chromene units: The final step involves coupling the benzo[b]thiophene moiety with the chromene core through an amide bond formation. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with alcohol or amine groups

    Substitution: Substituted derivatives with new functional groups replacing the original ones

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.

    Zileuton: A benzothiophene derivative used as a leukotriene synthesis inhibitor.

    Sertaconazole: A benzothiophene derivative used as an antifungal agent.

Uniqueness

The uniqueness of this compound lies in its combined structural features of benzo[b]thiophene and chromene, which impart distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S/c20-17-13-3-1-2-4-15(13)22-10-14(17)18(21)19-12-5-6-16-11(9-12)7-8-23-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRNQQWHUBTBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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